4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate

Description

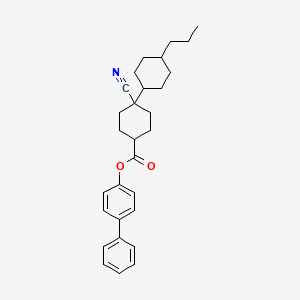

4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate (CAS: 82406-83-5) is a complex ester derivative with a molecular formula of C₂₉H₂₉NO₂ and a molecular weight of 423.54606 g/mol . Its structure features:

- A 4-cyano biphenylyl group, contributing rigidity and polarizability.

- A trans-4-propylcyclohexyl substituent, which enhances hydrophobic interactions.

- A cyclohexanecarboxylate backbone, common in liquid crystal (LC) materials due to its conformational flexibility .

This compound is structurally analogous to thermotropic LCs used in display technologies, where the cyano group stabilizes molecular alignment via dipole-dipole interactions .

Properties

Molecular Formula |

C29H35NO2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(4-phenylphenyl) 4-cyano-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C29H35NO2/c1-2-6-22-9-13-26(14-10-22)29(21-30)19-17-25(18-20-29)28(31)32-27-15-11-24(12-16-27)23-7-4-3-5-8-23/h3-5,7-8,11-12,15-16,22,25-26H,2,6,9-10,13-14,17-20H2,1H3 |

InChI Key |

GIPHVIQWXBXIQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2(CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano group, and attachment of the cyclohexyl ring. Common reagents used in these reactions include bromobenzene, sodium cyanide, and cyclohexanecarboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, Grignard reactions, and esterification under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C23H25NO2

- Molecular Weight : 359.45 g/mol

- CAS Number : 82492-42-0

- Chemical Structure : The compound consists of a biphenyl backbone with a cyano group at one end and a trans-4-(4-propylcyclohexyl) substituent at the other, which influences its physical and chemical behavior.

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is in the development of liquid crystal displays. Its unique molecular structure allows it to function as a liquid crystal material that can be manipulated under electric fields, making it suitable for use in LCD technology. This compound's ability to exhibit favorable electro-optical properties enables enhanced performance in display devices.

Organic Photovoltaics

The compound has shown promise in organic photovoltaic applications due to its ability to absorb light and convert it into electrical energy. Its structural characteristics facilitate efficient charge transport, making it a candidate for use in solar cells where organic materials are preferred for their flexibility and lightweight nature.

Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further chemical modifications, leading to the development of new therapeutic agents. Researchers have explored its potential in synthesizing compounds that target specific biological pathways.

Chemical Sensors

The unique electronic properties of this compound make it suitable for use in chemical sensors. Its sensitivity to changes in environmental conditions can be harnessed for detecting specific analytes, contributing to advancements in environmental monitoring and safety applications.

Case Study 1: LCD Performance Enhancement

Research conducted on the incorporation of this compound into LCD formulations demonstrated significant improvements in response time and contrast ratios compared to traditional liquid crystal materials. The study highlighted how the unique molecular interactions facilitated by the cyano group enhanced the alignment of liquid crystals under applied electric fields.

Case Study 2: Organic Solar Cell Efficiency

A collaborative study between universities explored the use of this compound in organic solar cells. The results indicated that devices incorporating this compound exhibited higher power conversion efficiencies than those using conventional materials, showcasing its potential for renewable energy applications.

Mechanism of Action

The mechanism of action of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Impact of Alkyl Chain Length on Properties

Key Observations:

- Longer alkyl chains (e.g., pentyl, hexyl) increase hydrophobicity and reduce melting points, making them suitable for low-temperature LC applications .

- The propyl chain in the target compound balances rigidity and fluidity, likely favoring room-temperature LC phases .

Functional Group Modifications

Table 2: Role of Terminal Functional Groups

Key Observations:

- The cyano group in the target compound enables strong intermolecular interactions, critical for LC stability .

- Ethoxy or alkylphenyl substituents reduce polarity, favoring applications in surfactants or polymer additives .

Biodegradability and Environmental Impact

- The target compound’s cyclohexanecarboxylate backbone is structurally similar to esters degraded by microbial cytochrome P450 enzymes, as seen in studies on Kraft lignin (KL) biotransformation .

- Analogs like methyl 1-methyl-2-oxo-trans-4-[trans-4-(trans-4-propylcyclohexyl) cyclohexyl]-1-cyclohexanecarboxylate (RT = 21.43) persist in degraded samples, suggesting slower biodegradation for branched derivatives .

Biological Activity

4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate (CAS No. 82492-42-0) is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including materials science and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N, with a molecular weight of 303.44 g/mol. The compound features a biphenyl structure with cyano and carboxylate functional groups, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential effects:

1. Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. Antioxidants are critical in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxic Effects

Some studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar biphenyl structures have shown selective cytotoxicity against human cancer cells while sparing normal cells.

3. Neuroprotective Potential

Given the structural similarities to known neuroprotective agents, there is potential for neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential protective effects against neurotoxicity |

Case Studies

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study examined the cytotoxic effects of various biphenyl derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, leading to increased apoptosis rates compared to control groups.

Case Study 2: Antioxidant Mechanism Exploration

Another investigation focused on the antioxidant mechanisms of related compounds. Using spectrophotometric methods, researchers demonstrated that these compounds could scavenge free radicals effectively, suggesting a potential application in preventing oxidative damage in cells.

Research Findings

Recent findings highlight the importance of further research into the biological activity of this compound:

- Mechanistic Studies: Understanding the specific pathways through which this compound exerts its effects is crucial for developing therapeutic applications.

- In Vivo Studies: While in vitro studies provide valuable insights, in vivo studies are necessary to confirm efficacy and safety profiles.

- Comparative Analysis: Comparing the biological activity of this compound with other known agents can help establish its unique properties and potential advantages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate, and how can reaction conditions be systematically optimized?

- Methodology: Begin with trans-4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid (CAS 65355-32-0) as a precursor, esterifying it with 4-cyano-4'-biphenylyl alcohol under Mitsunobu or Steglich conditions. Optimize reaction time, temperature (e.g., 60–80°C), and catalyst loading (e.g., DCC/DMAP for esterification). Monitor purity via GC (>98% target) and characterize intermediates using NMR (¹H/¹³C) and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

- Methodology: Use ¹H NMR to confirm trans-configuration of cyclohexyl groups (axial-equatorial coupling constants, J ≈ 10–12 Hz). Employ FT-IR to verify ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) functionalities. Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodology: Conduct accelerated stability studies by exposing the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and 75% relative humidity. Monitor degradation via TLC and HPLC every 24 hours. Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported phase-transition temperatures for this liquid crystal (LC) compound?

- Methodology: Perform differential scanning calorimetry (DSC) at controlled heating/cooling rates (1–5°C/min) to identify metastable states. Cross-validate with polarized optical microscopy (POM) to correlate thermal behavior with texture changes. Address discrepancies by standardizing sample preparation (e.g., annealing protocols) and ensuring homogeneous alignment substrates (e.g., rubbed polyimide layers) .

Q. How can computational modeling predict the compound’s mesogenic properties and molecular alignment in LC phases?

- Methodology: Use density functional theory (DFT) to calculate dipole moments, polarizability, and torsional barriers of biphenyl-cyclohexyl moieties. Simulate LC phase behavior via molecular dynamics (MD) with force fields (e.g., OPLS-AA) to assess tilt angles and order parameters. Validate predictions against experimental POM and XRD data .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?

- Methodology: Implement process analytical technology (PAT) for real-time monitoring of reaction progression (e.g., in-situ FT-IR). Optimize chiral separation using preparative SFC (supercritical fluid chromatography) with cellulose-based columns. Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak IC column) .

Q. How does the compound’s structure influence its compatibility with polymer-dispersed liquid crystal (PDLC) matrices?

- Methodology: Test solubility in acrylate/methacrylate monomers (e.g., Ebecryl 605) via cloud-point measurements. Evaluate electro-optical performance (contrast ratio, switching voltage) in PDLC films cured under UV light. Correlate results with Hansen solubility parameters and molecular dynamics simulations of monomer-LC interactions .

Q. What mechanistic insights explain the compound’s electrochemical stability in organic electronic applications?

- Methodology: Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) to determine oxidation/reduction potentials. Analyze degradation products via LC-MS and identify reactive intermediates (e.g., radical species) using ESR spectroscopy. Compare with DFT-calculated HOMO/LUMO levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.